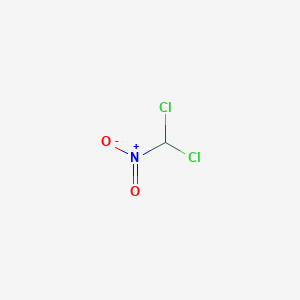

Dichloronitromethane

Overview

Description

Dichloronitromethane (DCNM; CHCl₂NO₂) is a halogenated nitroalkane primarily recognized as a disinfection by-product (DBP) in drinking water, formed during chlorination or chloramination of organic matter . It is also a metabolite of chloropicrin (CP), a fumigant and chemical warfare agent, generated via reductive dechlorination in soil and biological systems . DCNM exhibits mutagenic properties and is implicated in health risks due to its role as a precursor to carcinogenic compounds like dichloroacetic acid . Notably, DCNM has been identified in natural systems, such as the ethyl acetate fraction of the endophytic fungus Alternaria alternata AE1, where it demonstrates antimicrobial activity .

Preparation Methods

Redox Reaction Pathways

Reaction of Chloropicrin with Hydrogen Sulfide

The reduction of chloropicrin (CCl₃NO₂) by hydrogen sulfide (H₂S) in aqueous solutions represents a well-documented route to dichloronitromethane. Under anoxic conditions, chloropicrin undergoes sequential dechlorination via electron transfer reactions. The proposed mechanism involves two primary pathways (Scheme 1):

-

Single-electron transfer : Generates a carbon-centered radical (Cl₂C·NO₂), which abstracts a hydrogen atom to form Cl₂CHNO₂ .

-

Two-electron transfer : Produces a carbene intermediate (ClC:NO₂), which reacts with H₂S to yield ClCH₂NO₂ .

The reaction rate is highly pH-dependent, with optimal this compound formation observed at neutral to slightly acidic conditions (pH 6–7). Increasing H₂S concentration accelerates the reaction, though excessive H₂S promotes further reduction to nitromethane (CH₃NO₂) .

Table 1: Key Parameters in Chloropicrin-H₂S Reactions

| Parameter | Optimal Range | Impact on Cl₂CHNO₂ Yield |

|---|---|---|

| pH | 6.0–7.0 | Maximizes intermediate stability |

| [H₂S]ₜ | 2.0–4.0 mM | Directly proportional to rate |

| Temperature | 20–25°C | Higher temps favor side reactions |

Factors Influencing Redox Synthesis

-

Precursor Concentration : Elevated chloropicrin levels increase this compound formation but risk oversaturation and precipitate formation .

-

Byproduct Management : Sulfur (S₈) precipitates as a major byproduct, necessitating post-reaction filtration .

-

Kinetic Modeling : Second-order kinetics dominate, with rate constants (k₂) ranging from 0.15–0.45 M⁻¹s⁻¹ depending on pH and H₂S concentration .

Photochemical Synthesis via UV/Chlorine Treatment

Role of Amines as Precursors

This compound forms during UV/chlorine treatment of amine-containing water. Methylamine (MA), dimethylamine (DMA), and poly-dimethyl diallyl ammonium chloride (PolyDADMAC) serve as precursors, with MA exhibiting the highest yield due to its simpler structure . The process involves:

-

Chlorine Activation : UV irradiation generates Cl· and ·OH radicals.

-

Amine Oxidation : MA undergoes N-chlorination to form N-chloromethylamine, which decomposes to nitroalkanes.

-

Nitromethane Chlorination : Sequential chlorination of nitromethane yields Cl₂CHNO₂ .

Table 2: DCNM Yields from Amine Precursors

| Amine | Structure | DCNM Yield (μM) |

|---|---|---|

| MA | CH₃NH₂ | 12.8 ± 1.2 |

| DMA | (CH₃)₂NH | 8.4 ± 0.9 |

| PolyDADMAC | Polymer | 2.1 ± 0.3 |

Impact of Reaction Parameters

-

UV Intensity : Higher UV flux (e.g., 0.5–1.5 mW/cm²) enhances radical generation, increasing DCNM yield by 40–60% .

-

pH Dependence : Acidic conditions (pH 6.0) favor this compound stability, while alkaline media (pH 8.0) promote photodegradation .

-

Radical Scavengers : Adding tert-butyl alcohol (TBA) reduces DCNM formation by 70% by quenching Cl· and ·OH radicals .

Catalytic C-C Cleavage of Dihalonitroacetophenones

Mechanism of Catalytic Insertion

This compound is generated in situ during the LiBr-catalyzed cleavage of dichloronitroacetophenone (Cl₂C(NO₂)COAr). The reaction proceeds via:

-

C-C Bond Scission : Base-mediated cleavage produces this compound and a benzoyl fragment .

-

Nucleophilic Addition : this compound reacts with aldehydes (e.g., 4-nitrobenzaldehyde) to form β-nitro alcohols.

-

Acyl Transfer : Benzoylation stabilizes the product, yielding 2,2-dichloro-2-nitro-1-arylethyl benzoates .

Table 3: Catalytic Reaction Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| LiBr | THF | 25 | 74 |

| DMAP | DCM | 30 | 68 |

| Et₃N | MeCN | 40 | 59 |

Optimization of Reaction Conditions

-

Catalyst Selection : LiBr outperforms organic bases (e.g., Et₃N) due to superior nucleophilic activation .

-

Solvent Effects : Tetrahydrofuran (THF) enhances solubility of intermediates, reducing side reactions .

-

Scalability : Bench-scale reactions (1–10 mmol) maintain yields >70%, demonstrating industrial potential .

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Chloropicrin-H₂S | 60–75 | Moderate | High (S₈ waste) |

| UV/Chlorine-Amine | 30–50 | High | Moderate (DBPs) |

| Catalytic C-C Cleavage | 70–75 | High | Low (green solvents) |

-

Redox Synthesis : Ideal for wastewater treatment but limited by sulfur byproduct management .

-

Photochemical Routes : Suitable for water disinfection systems but constrained by radical scavengers .

-

Catalytic Methods : Most scalable for organic synthesis, though substrate specificity limits broad application .

Chemical Reactions Analysis

Hydrolysis

Dichloronitromethane undergoes hydrolysis in aqueous environments, producing nitrous acid (HNO₂) and hydrochloric acid (HCl) as byproducts:

This reaction is pH-dependent, with faster rates observed in alkaline conditions due to nucleophilic attack by hydroxide ions .

Key Findings :

-

The reaction proceeds via nucleophilic substitution at the carbon bonded to the nitro group.

Reduction Reactions

Reductive pathways dominate in environments with reducing agents (e.g., hydrogen sulfide, zerovalent iron):

(a) Stepwise Dechlorination

In the presence of hydrogen sulfide (HS⁻), this compound undergoes sequential dechlorination:

This pathway produces chloronitromethane (ClCH₂NO₂) and eventually nitromethane (CH₃NO₂) .

(b) Radical-Mediated Reduction

Advanced reduction processes (ARPs) using hydrated electrons () degrade this compound via:

Kinetic Data :

| Reaction Pathway | Rate Constant () |

|---|---|

Free-Radical Reactions

This compound reacts with hydroxyl radicals () in advanced oxidation processes (AOPs):

Key Observations :

-

Radical attack occurs preferentially at the C–Cl bonds , leading to mineralization .

-

Competing pathways include H-abstraction from the methyl group.

Environmental Redox Reactions

In groundwater and soil systems, this compound participates in redox cycles:

(a) Interaction with Hydrogen Sulfide

Studies show this compound reacts with HS⁻ to form sulfur-containing intermediates and nitromethane derivatives :

(b) Photodegradation

Under UV irradiation, this compound decomposes via homolytic cleavage of C–Cl bonds, generating chlorine radicals () and nitro intermediates.

Substitution Reactions

This compound undergoes nucleophilic substitution with hydroxide, amines, and thiols:

Reactivity Trends :

-

Steric hindrance from chlorine atoms slows substitution kinetics.

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis

Intermediate in Pharmaceutical and Agrochemical Production

Dichloronitromethane serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules. For instance, it is involved in the synthesis of nitro-containing compounds that are essential in medicinal chemistry.

Reagent in Organic Reactions

DCNM is utilized as a reagent in several organic reactions, including nucleophilic substitutions and reductions. Its reactivity stems from the presence of both chlorine and nitro groups, which can facilitate diverse transformation pathways. This capability makes it an important reagent in laboratories focused on organic synthesis.

Analytical Chemistry

Solvent for Chromatography

In analytical chemistry, this compound is employed as a solvent for gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its properties allow for the effective separation and analysis of various compounds, particularly in environmental samples where trace analysis is critical.

Disinfection Byproduct Studies

Recent studies have identified DCNM as a significant disinfection byproduct (DBP) formed during the chlorination of drinking water. Research has focused on its health impacts, emphasizing the need to monitor DBPs like DCNM to ensure safe drinking water standards. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to detect and quantify DCNM in water samples .

Environmental Applications

Transformation Products in Soil

Research indicates that this compound can be produced as a transformation product during the dechlorination of other chlorinated compounds, such as chloropicrin. Understanding these transformation pathways is essential for assessing the environmental fate of fumigants used in agriculture. Studies suggest that DCNM may have less toxicity than its parent compounds, highlighting its potential role in reducing environmental risks associated with pesticide use .

Groundwater Monitoring

this compound has been monitored as part of groundwater studies aimed at understanding the persistence and degradation of halogenated compounds. Its presence indicates potential contamination from agricultural practices, necessitating comprehensive monitoring programs to safeguard water quality .

Case Study 1: Health Impact Assessment

A significant study assessed the health impacts of DBPs, including this compound, focusing on their formation during water treatment processes. The findings indicated that long-term exposure to certain DBPs may be linked to increased cancer risks and other health issues. This research underscores the importance of evaluating compounds like DCNM within regulatory frameworks for drinking water safety .

Case Study 2: Agricultural Use

In agricultural settings, this compound has been investigated as a product of chloropicrin degradation. This study explored how DCNM forms during soil fumigation processes and its implications for soil health and pest management strategies. The research suggests that managing chlorinated fumigants effectively can minimize the formation of potentially harmful byproducts like DCNM .

Comparative Analysis Table

| Compound Name | Chemical Formula | Key Features | Applications |

|---|---|---|---|

| This compound | CHCl₂NO₂ | Intermediate in synthesis; DBP in drinking water | Organic synthesis; analytical chemistry |

| Chloropicrin | CCl₃NO₂ | Strong irritant; widely used pesticide | Soil fumigation |

| 1,1-Dichloro-2-nitroethane | CCl₂HNO₂ | Similar structure; different functional group | Chemical synthesis |

| Trichloroacetic Acid | CCl₃COOH | Stronger acid; used in various chemical processes | Herbicide; chemical synthesis |

Mechanism of Action

The mechanism of action of dichloronitromethane is primarily related to its reactivity as a halonitromethane. It can undergo hydrolysis and reduction reactions, leading to the formation of various products that can interact with biological systems. Its potential cytotoxicity and genotoxicity are of particular concern, as it can induce DNA strand breaks and other cellular damage.

Comparison with Similar Compounds

Halonitromethanes (HNMs)

HNMs are a class of DBPs containing nitro (-NO₂) and halogen groups. DCNM belongs to this group, which includes mono-, di-, and tri-halogenated species. Key comparisons are outlined below:

Key Findings :

- Reactivity : DCNM is less stable than TCNM but more persistent in soil. Sodium sulfite rapidly reduces TCNM to DCNM via nucleophilic substitution .

- Toxicity Hierarchy: TCNM > DCNM > DBNM based on carcinogenic potency and mutagenicity .

Chloropicrin (CP; CCl₃NO₂)

CP is a precursor to DCNM and shares structural similarities but differs in environmental behavior:

Environmental Impact :

- CP degrades 2.6× faster in biochar-amended soil than in untreated soil, with DCNM as a transient intermediate .

- DCNM concentrations increase over time in soil, suggesting slower degradation compared to CP .

Other Related Compounds

Dichloroacetaldehyde (DCAL)

- Structure : CHCl₂CHO

- Comparison: DCAL is oxidized to dichloroacetic acid (DCAA), a rodent carcinogen, whereas DCNM is a direct mutagen . Both are DBPs but differ in metabolic pathways.

Trichloroacetonitrile (TCAN)

- Structure : CCl₃CN

- Comparison : TCAN is more volatile and less persistent than DCNM but shares similar formation routes via chlorination of organic matter .

Research Implications and Data Gaps

Biological Activity

Dichloronitromethane (DCNM), with the chemical formula CHCl₂NO₂, is a halogenated organic compound that has garnered attention due to its notable biological activity and potential health impacts. This article explores the biological effects, environmental behavior, and relevant case studies associated with DCNM.

This compound is a colorless liquid at room temperature, characterized by its distinctive odor. It is primarily utilized in organic synthesis and as a reagent in various chemical applications. The compound contains two chlorine atoms and one nitro group, which contribute to its reactivity and biological effects.

Biological Activity

Irritant Properties

DCNM is recognized primarily for its irritant properties. Exposure can lead to significant health issues, including:

- Respiratory Irritation : Inhalation of DCNM can irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.

- Dermal Effects : Contact with skin can result in severe irritation or burns.

- Ocular Effects : Exposure to the eyes may lead to irritation and potential damage.

Due to these effects, strict safety measures are recommended when handling this compound.

Toxicological Studies

Recent studies have highlighted the potential carcinogenic risks associated with this compound. A case study conducted on halogenated hydrocarbons emitted by pharmaceutical companies identified DCNM as a compound with both non-cancer and cancer risks for workers exposed to it. The study noted that DCNM's presence in emissions was significant, emphasizing the need for better management of such compounds in industrial settings .

Environmental Impact

This compound's behavior in environmental systems has also been a subject of research. Its persistence as an atmospheric contaminant raises concerns about its long-term health effects on humans and ecosystems. Studies indicate that DCNM can be classified among emerging contaminants due to its toxicity and low oxidation rates in the atmosphere .

Comparative Analysis

The following table compares this compound with other similar halogenated compounds regarding their biological activity:

| Compound Name | Chemical Formula | Key Biological Effects |

|---|---|---|

| This compound | CHCl₂NO₂ | Respiratory irritant; potential carcinogen |

| Chloropicrin | CCl₃NO₂ | Severe irritant; used as a pesticide |

| 1,1-Dichloro-2-nitroethane | CCl₂HNO₂ | Similar irritant properties; used in organic synthesis |

| Trichloroacetic Acid | CCl₃COOH | Strong acid; known for its toxicity |

Case Studies

-

Pharmaceutical Industry Emissions

A comprehensive analysis of VOC emissions from pharmaceutical companies revealed that this compound was among the most prevalent halogenated hydrocarbons detected. The study emphasized the need for enhanced emission control strategies to mitigate health risks associated with exposure to such compounds . -

Water Quality Studies

Research on disinfection by-products (DBPs) in water treatment processes has also included this compound, highlighting its potential formation during chlorination processes. The implications for human health are significant, as DBPs are known to pose various health risks, including cancer .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting Dichloronitromethane in environmental samples?

this compound is typically quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry. For aqueous matrices, methods involve liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to concentrate the analyte. Radiolabeled studies (e.g., using [¹⁴C]-tracers) are critical for tracking degradation pathways, as demonstrated in volatility experiments where this compound was detected in methanol traps at 0.7% of applied radioactivity . In drinking water studies, standardized protocols align with disinfection byproduct (DBP) monitoring frameworks, as outlined in guidelines for trihalomethanes and related compounds .

Q. Under what conditions does this compound form as a disinfection byproduct?

this compound forms during chlorination or chloramination of water containing nitrogenous organic matter. Key variables include pH (optimal near neutral), chlorine dose, and precursor availability (e.g., amino acids or dissolved organic nitrogen). Studies show that pretreatment methods, such as ultrasonic or UV/PS oxidation, alter precursor structures and suppress this compound formation by disrupting nitrogenous intermediates . Controlled laboratory experiments should replicate realistic disinfection conditions, including temperature (20–25°C) and contact time (24–72 hours), to mimic treatment plants .

Q. What are the standard protocols for quantifying this compound in water treatment studies?

The U.S. EPA and international guidelines recommend EPA Method 551.1 or 552.3 for DBPs, which involve GC with electron capture detection (ECD) or MS. For soil systems, extraction with methanol or acetonitrile, followed by cleanup steps (e.g., silica gel chromatography), minimizes matrix interference. In volatility studies, airflow rates (~100 mL/min) and trapping media (e.g., methanol-cooled condensers) are standardized to capture gaseous degradation products . Method validation should include spike-recovery tests (target: 80–120%) and limits of detection (LOD) below 0.1 µg/L for water samples .

Advanced Research Questions

Q. How should researchers design experiments to investigate the degradation pathways of this compound in soil systems?

Degradation studies require controlled aerobic/anaerobic microcosms with radiolabeled this compound (e.g., [¹⁴C]-labeled) to track mineralization (e.g., ¹⁴CO₂ evolution) and intermediate formation. Key parameters include soil type (e.g., sandy loam vs. clay), moisture content (e.g., 60% of field capacity), and temperature (25°C). In a validated study, 79.1% of applied this compound volatilized within 144 hours, while 6.1% persisted as non-extractable residues, highlighting the need for long-term monitoring . Advanced mass balance approaches (e.g., LSC analysis) ensure ≥95% recovery of applied radioactivity to confirm pathway completeness .

Q. What methodological approaches can address contradictions in this compound persistence data across different studies?

Discrepancies often arise from variability in extraction efficiency, detection limits, or environmental conditions (e.g., soil organic matter). Researchers should apply the Reliable with Restriction framework (per OECD guidelines) to evaluate study validity:

- Tier 1: Assess adherence to GLPs (Good Laboratory Practices) or standardized testing protocols.

- Tier 2: Compare extraction methods (e.g., Soxhlet vs. accelerated solvent extraction) and analytical precision.

- Tier 3: Use probabilistic modeling to account for soil heterogeneity or microbial activity differences. For example, studies reporting this compound half-lives of 0.2–4.5 days in soil may reflect methodological divergence in quantifying non-extractable residues .

Q. How can advanced spectroscopic methods improve the detection limits of this compound in complex matrices?

High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) enhance specificity in complex environmental samples. For example, Fourier-transform ion cyclotron resonance (FT-ICR) MS can resolve this compound from co-eluting halocarbons. Isotope dilution techniques (e.g., ¹³C-labeled internal standards) correct for matrix effects in GC-MS analysis. Recent advancements in real-time monitoring, such as proton-transfer-reaction MS (PTR-MS), enable sub-ppb detection in air samples, critical for volatility studies .

Q. Key Methodological Recommendations

Properties

IUPAC Name |

dichloro(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYLLBGLKGFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221387 | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7119-89-3 | |

| Record name | Dichloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7119-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dichloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.